molecular formula C11H13NO4 B12840842 Benzyl 2-(glycyloxy)acetate

Benzyl 2-(glycyloxy)acetate

Cat. No.: B12840842
M. Wt: 223.22 g/mol
InChI Key: WCFYWGPXNCEONG-UHFFFAOYSA-N
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Description

Benzyl 2-(glycyloxy)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is formed by the esterification of benzyl alcohol and glycyloxyacetic acid. It has a variety of applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(glycyloxy)acetate typically involves the esterification reaction between benzyl alcohol and glycyloxyacetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This process is advantageous as it allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(glycyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Benzyl 2-(glycyloxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(glycyloxy)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzyl alcohol and glycyloxyacetic acid. These metabolites can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar in structure but lacks the glycyloxy group.

    Ethyl 2-(glycyloxy)acetate: Similar but with an ethyl group instead of a benzyl group.

    Methyl 2-(glycyloxy)acetate: Similar but with a methyl group instead of a benzyl group.

Uniqueness

Benzyl 2-(glycyloxy)acetate is unique due to the presence of both benzyl and glycyloxy groups, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications where both aromatic and glycyloxy functionalities are desired.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) 2-aminoacetate

InChI

InChI=1S/C11H13NO4/c12-6-10(13)16-8-11(14)15-7-9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

WCFYWGPXNCEONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC(=O)CN

Origin of Product

United States

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